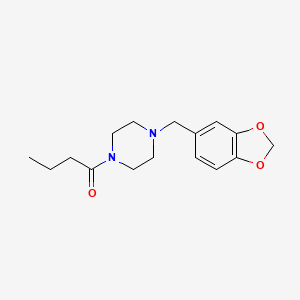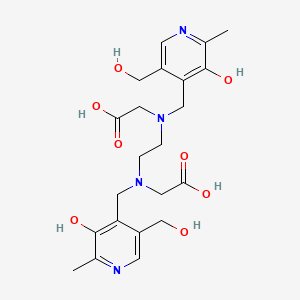
PLED
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polymer Light-Emitting Diodes (PLEDs) are a type of organic light-emitting diode (OLED) that use polymer materials as the active layer. These devices emit light when an electric current is applied, making them useful in display and lighting technologies. PLEDs are known for their flexibility, ease of fabrication, and potential for low-cost production.
准备方法
Synthetic Routes and Reaction Conditions
PLEDs are typically prepared by dissolving conjugated polymers in a solvent and then depositing the solution onto a substrate. The most common method is spin-coating, where the solution is spread evenly across the substrate by spinning it at high speeds. The solvent evaporates, leaving a thin film of the polymer. Other methods include inkjet printing and screen printing, which are suitable for large-area applications.
Industrial Production Methods
In industrial settings, PLEDs are produced using techniques like roll-to-roll processing, which allows for continuous production of large-area devices. This method involves coating a flexible substrate with the polymer solution and then passing it through a series of rollers to create a uniform film. The film is then dried and encapsulated to protect it from environmental degradation.
化学反应分析
Types of Reactions
PLEDs undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to form radical cations, which are essential for the light-emitting process.
Reduction: Reduction reactions can generate radical anions, which also play a role in light emission.
Substitution: Substitution reactions can modify the polymer’s structure to enhance its light-emitting properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions to achieve desired modifications.
Major Products Formed
The major products formed from these reactions are modified polymers with enhanced light-emitting properties. These modifications can improve the efficiency, color purity, and stability of the PLEDs.
科学研究应用
PLEDs have a wide range of scientific research applications:
Chemistry: PLEDs are used in the study of conjugated polymers and their electronic properties.
Biology: They are employed in bioimaging and biosensing applications due to their ability to emit light in various colors.
Medicine: PLEDs are explored for use in medical devices, such as wearable health monitors and diagnostic tools.
Industry: PLEDs are used in the production of flexible displays, lighting panels, and signage.
作用机制
The mechanism of action of PLEDs involves the injection of electrons and holes from the electrodes into the polymer layer. When these charge carriers recombine in the emissive layer, they form excitons, which are excited states of the polymer. The excitons then relax to the ground state, releasing energy in the form of light. The efficiency of this process depends on the polymer’s molecular structure and the quality of the interfaces between the layers.
相似化合物的比较
PLEDs are compared with other types of OLEDs, such as small-molecule OLEDs (SM-OLEDs). While SM-OLEDs generally offer better performance in terms of efficiency and lifetime, PLEDs have advantages in terms of ease of fabrication and potential for low-cost production. Similar compounds include:
Small-Molecule OLEDs (SM-OLEDs): Known for high efficiency and long lifetime but require complex fabrication processes.
Quantum Dot LEDs (QD-LEDs): Offer high color purity and brightness but are more expensive to produce.
Phosphorescent OLEDs (PHOLEDs): Provide high efficiency by utilizing triplet excitons but involve the use of heavy metals.
PLEDs stand out due to their flexibility, ease of processing, and potential for large-area applications, making them a promising candidate for future display and lighting technologies.
属性
CAS 编号 |
88969-06-6 |
|---|---|
分子式 |
C22H30N4O8 |
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]acetic acid |
InChI |
InChI=1S/C22H30N4O8/c1-13-21(33)17(15(11-27)5-23-13)7-25(9-19(29)30)3-4-26(10-20(31)32)8-18-16(12-28)6-24-14(2)22(18)34/h5-6,27-28,33-34H,3-4,7-12H2,1-2H3,(H,29,30)(H,31,32) |
InChI 键 |
RICKKZXCGCSLIU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |
规范 SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |
| 88969-06-6 | |
同义词 |
manganese pyridoxyl ethyldiamine MnPLED N,N'-dipyridoxylethylenediamine-N,N'-diacetic acid PLED |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


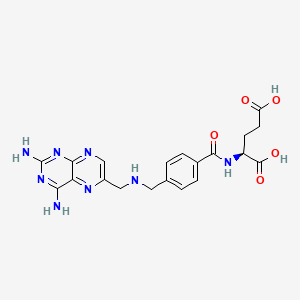
![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1217725.png)
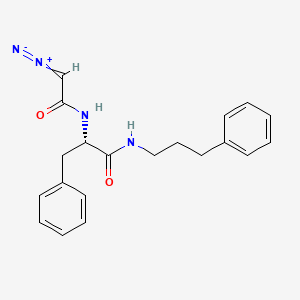

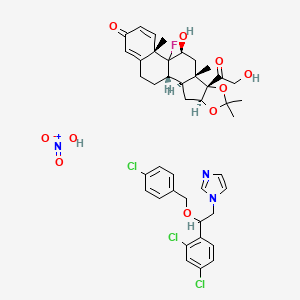

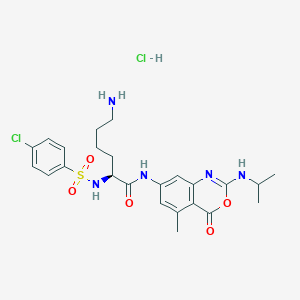
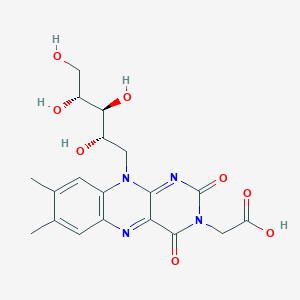

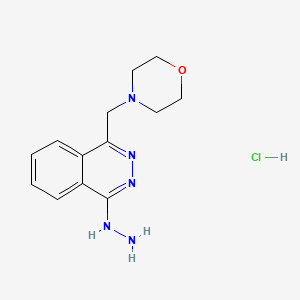
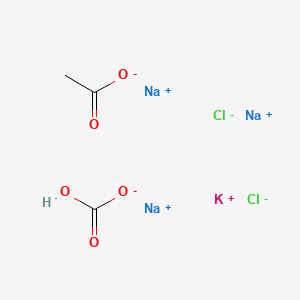
![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

